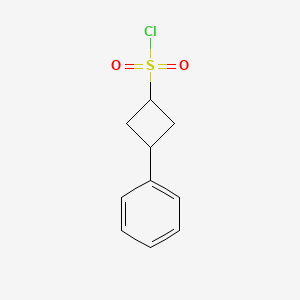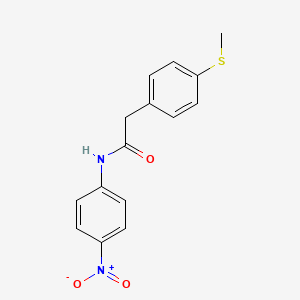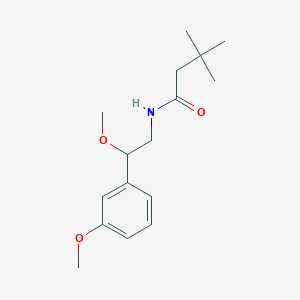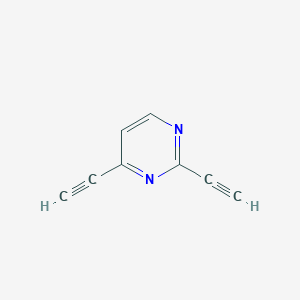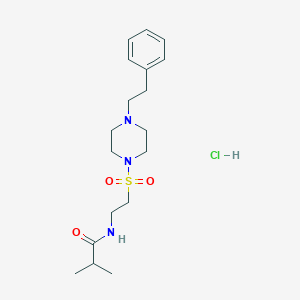
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. PEP005 is a member of the family of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant.
Mechanism of Action
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride exerts its anti-cancer effects through several mechanisms. One of the key mechanisms is the activation of protein kinase C (PKC) isoforms, which play a critical role in regulating cell growth and survival. N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride activates PKC by binding to the C1 domain of the enzyme, which leads to downstream signaling events that ultimately result in cancer cell death. In addition, N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to inhibit the activity of several other enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to have several biochemical and physiological effects in cancer cells. One of the key effects is the induction of oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in the cells. This ROS accumulation ultimately leads to DNA damage and apoptosis. In addition, N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to inhibit the activity of several enzymes involved in glycolysis, which is the process by which cancer cells generate energy. This inhibition ultimately leads to a decrease in cancer cell viability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride in lab experiments is its specificity for cancer cells. N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to be relatively non-toxic to healthy cells, which makes it an attractive candidate for cancer therapy. In addition, N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to be effective in combination with other cancer therapies, which could potentially enhance its therapeutic efficacy. However, one of the main limitations of using N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride in lab experiments is its relatively complex synthesis method, which could limit its availability for research purposes.
Future Directions
There are several future directions for N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride research. One potential direction is the development of more efficient synthesis methods, which could increase the availability of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride for research purposes. Another potential direction is the exploration of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride in combination with other cancer therapies, such as immunotherapy. In addition, further research is needed to better understand the mechanism of action of N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride and its potential applications in other types of cancer.
Synthesis Methods
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is synthesized through a multi-step process that involves the use of several chemical reagents. The first step involves the conversion of isobutyric acid into the corresponding acyl chloride, which is then reacted with N-(2-aminoethyl)-piperazine to form the intermediate product. This intermediate is then treated with p-toluenesulfonyl chloride to form the final product, N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride.
Scientific Research Applications
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to have potential therapeutic applications in the treatment of various types of cancer, including melanoma, squamous cell carcinoma, and basal cell carcinoma. Several studies have demonstrated that N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells relatively unaffected. In addition, N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride has been shown to be effective in combination with other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
2-methyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S.ClH/c1-16(2)18(22)19-9-15-25(23,24)21-13-11-20(12-14-21)10-8-17-6-4-3-5-7-17;/h3-7,16H,8-15H2,1-2H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHJDAMZLUIHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

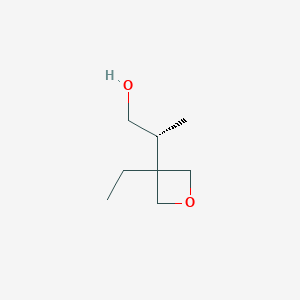
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)

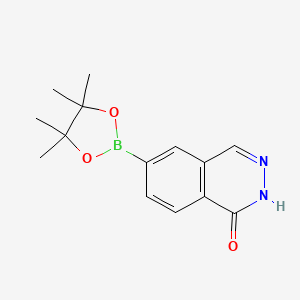

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)
